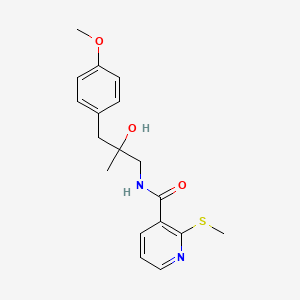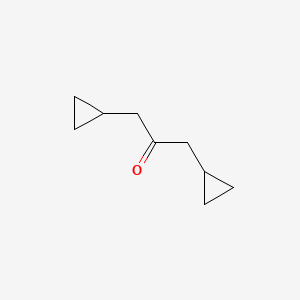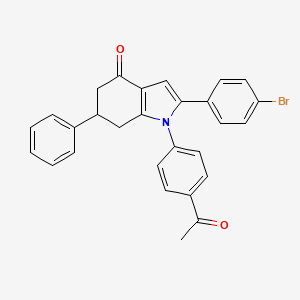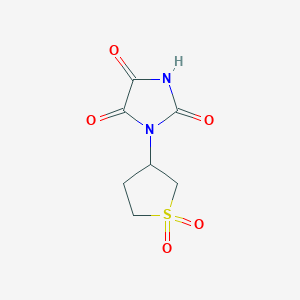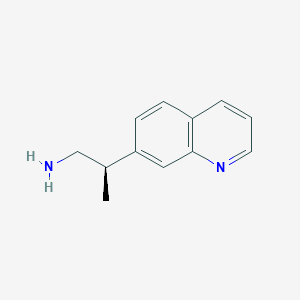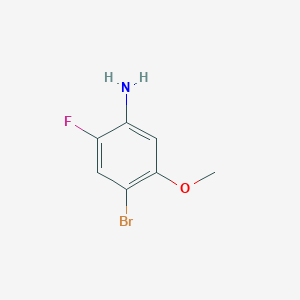
4-Bromo-2-fluoro-5-methoxyaniline
Descripción general
Descripción
4-Bromo-2-fluoro-5-methoxyaniline is a chemical compound with a complex structure and diverse chemical properties. It's used in various synthetic processes and has been the subject of numerous studies focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
- The synthesis of compounds related to 4-Bromo-2-fluoro-5-methoxyaniline, such as benzylideneaniline compounds, involves condensation reactions and slow evaporation solution growth techniques, as studied by Subashini et al. (2021) (Subashini et al., 2021).
- Another relevant synthesis pathway is the transformation of 4-bromo-2-fluorotoluene into various derivatives, including methyl 4-bromo-2-methoxybenzoate, as described by Chen Bing-he (2008) (Chen Bing-he, 2008).
Molecular Structure Analysis
- The molecular structure of similar compounds, like those studied by Subashini et al., reveals crystallization in the orthorhombic crystal system with different space groups, determined using techniques like Fourier transform infrared and Raman spectral analyses (Subashini et al., 2021).
Chemical Reactions and Properties
- Compounds related to 4-Bromo-2-fluoro-5-methoxyaniline exhibit various chemical reactions, such as allylic bromination and subsequent synthesis steps in heterocyclic synthesis, as reported by Martins (2002) (Martins, 2002).
Physical Properties Analysis
- The physical properties of related compounds, including single-stage weight loss and melting points, have been studied using thermogravimetric and differential thermal analyses (Subashini et al., 2021).
Chemical Properties Analysis
- Compounds like 4-Bromo-2-fluoro-5-methoxyaniline have been analyzed for their nonlinear optical properties using techniques such as the powder second harmonic generation study and open aperture Z-scan technique (Subashini et al., 2021).
- Biological activities of related compounds have been studied using methods like the minimum inhibitory concentration method (Subashini et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
4-Bromo-2-fluoro-5-methoxyaniline is involved in various chemical syntheses and transformations. For instance, it's utilized in the Ullmann methoxylation process, which is a key step in the synthesis of certain aniline derivatives (Ragan et al., 2003). Additionally, it serves as a precursor in the synthesis of benzylideneaniline compounds, which are known for their nonlinear optical properties and potential applications in photodynamic therapy (Subashini et al., 2021).
Role in Organic Syntheses
This compound is also significant in the preparation of various organic molecules. For example, it's used in the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound with potential applications in pharmaceuticals and organic materials (Chen Bing-he, 2008). Moreover, it is instrumental in the creation of 2-bromo-4-methoxyaniline in ionic liquid, demonstrating an environmentally friendly approach to synthesizing halogenated anilines (Ding Yu-fei, 2011).
Mecanismo De Acción
Target of Action
It is often used as a reagent in the synthesis of various compounds, indicating its role in chemical reactions rather than biological interactions .
Mode of Action
4-Bromo-2-fluoro-5-methoxyaniline is primarily used as a reagent in chemical reactions. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .
Biochemical Pathways
Instead, it is used to synthesize other compounds that may have biological activity . For instance, it has been used in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors .
Result of Action
The result of the action of 4-Bromo-2-fluoro-5-methoxyaniline is the formation of new compounds through chemical reactions . The specific outcomes depend on the other reagents and conditions of the reaction. For example, it can contribute to the synthesis of ALK inhibitors, which have potential therapeutic applications in treating certain types of cancer .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQVADKRUVUCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methoxyaniline | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
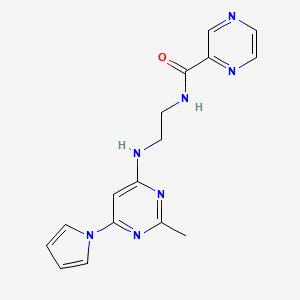

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)
